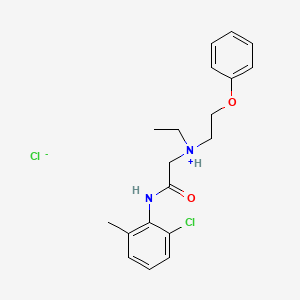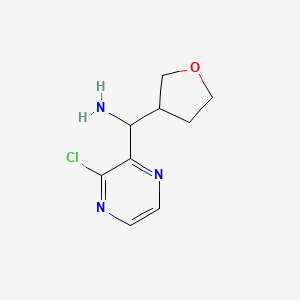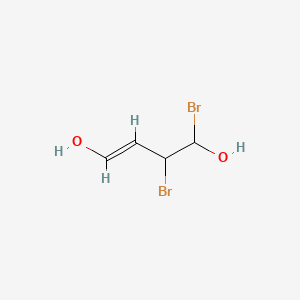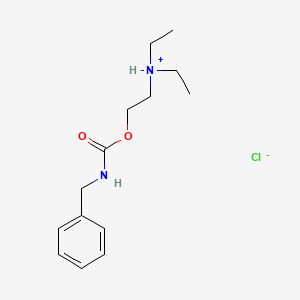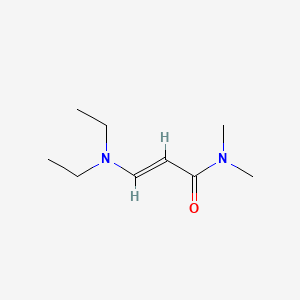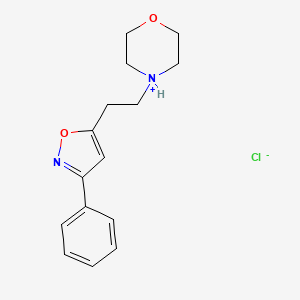![molecular formula C21H20N4O2S B15344219 4-{[(2-Isopropyl-4-quinazolinyl)sulfanyl]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B15344219.png)
4-{[(2-Isopropyl-4-quinazolinyl)sulfanyl]acetyl}-3,4-dihydro-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinoxalinone,3,4-dihydro-4-[[[2-(1-methylethyl)-4-quinazolinyl]thio]acetyl]-(9CI) is a complex organic compound that belongs to the quinoxalinone and quinazolinone families. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone,3,4-dihydro-4-[[[2-(1-methylethyl)-4-quinazolinyl]thio]acetyl]-(9CI) typically involves multi-step organic reactions. One common method includes the condensation of appropriate quinoxalinone and quinazolinone precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Quinoxalinone,3,4-dihydro-4-[[[2-(1-methylethyl)-4-quinazolinyl]thio]acetyl]-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxalinone derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
2(1H)-Quinoxalinone,3,4-dihydro-4-[[[2-(1-methylethyl)-4-quinazolinyl]thio]acetyl]-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinoxalinone,3,4-dihydro-4-[[[2-(1-methylethyl)-4-quinazolinyl]thio]acetyl]-(9CI) involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxalinone derivatives: These compounds share the quinoxalinone core structure and exhibit similar biological activities.
Quinazolinone derivatives: These compounds share the quinazolinone core structure and are also studied for their therapeutic potential.
Uniqueness
2(1H)-Quinoxalinone,3,4-dihydro-4-[[[2-(1-methylethyl)-4-quinazolinyl]thio]acetyl]-(9CI) is unique due to its specific combination of quinoxalinone and quinazolinone moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C21H20N4O2S |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
4-[2-(2-propan-2-ylquinazolin-4-yl)sulfanylacetyl]-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C21H20N4O2S/c1-13(2)20-23-15-8-4-3-7-14(15)21(24-20)28-12-19(27)25-11-18(26)22-16-9-5-6-10-17(16)25/h3-10,13H,11-12H2,1-2H3,(H,22,26) |
Clave InChI |
BBDFSDPMFNFYKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=CC=CC=C2C(=N1)SCC(=O)N3CC(=O)NC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


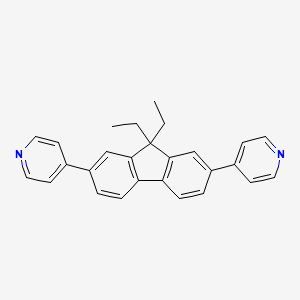
![2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B15344152.png)
![[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344168.png)

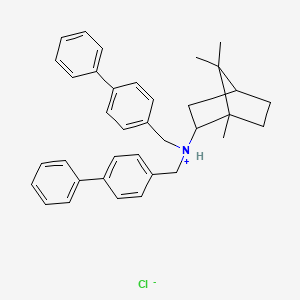
![1,1'-Dithiobis[n-phenylformamidine]](/img/structure/B15344176.png)
